molecular formula C8H14O2 B2644819 1-(Oxepan-4-yl)ethan-1-one CAS No. 1509698-42-3

1-(Oxepan-4-yl)ethan-1-one

Cat. No.: B2644819
CAS No.: 1509698-42-3
M. Wt: 142.198
InChI Key: RXWYNPMZYZZPRY-UHFFFAOYSA-N
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Description

1-(Oxepan-4-yl)ethan-1-one is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by the presence of an oxepane ring, a seven-membered ring containing one oxygen atom, attached to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxepan-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of oxepane with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxepan-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-(Oxepan-4-yl)ethan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxepan-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various metabolites. The pathways involved can include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific enzyme and conditions .

Comparison with Similar Compounds

1-(Oxepan-4-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(Tetrahydropyran-4-yl)ethan-1-one: This compound has a six-membered ring instead of a seven-membered oxepane ring, leading to different chemical reactivity and properties.

    1-(Oxolan-4-yl)ethan-1-one: Featuring a five-membered ring, this compound also exhibits distinct reactivity compared to this compound.

The uniqueness of this compound lies in its seven-membered oxepane ring, which imparts specific steric and electronic properties that influence its reactivity and applications .

Properties

IUPAC Name

1-(oxepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYNPMZYZZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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